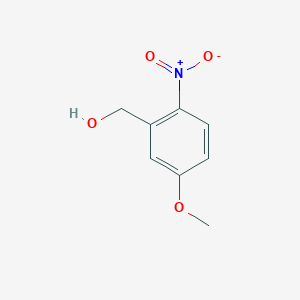

(5-Méthoxy-2-nitrophényl)méthanol

Vue d'ensemble

Description

(5-Methoxy-2-nitrophenyl)methanol: is an organic compound characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, with a hydroxymethyl group (-CH₂OH) attached to the benzene ring as well. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

(5-Methoxy-2-nitrophenyl)methanol: has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

Target of Action

Compounds based on a similar scaffold, such as (2-nitrophenyl)methanol derivatives, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It is suggested that similar compounds based on a (2-nitrophenyl)methanol scaffold display a tight-binding mode of action, inhibiting the activity of their target enzymes .

Biochemical Pathways

It is known that similar compounds can affect the biosynthesis of signal molecules in pseudomonas aeruginosa . Additionally, a compound known as 5 Methoxy-2-Nitrophenol (5M2NP), which is a secondary metabolite breakdown product, has been found to accumulate in damaged maize tissues and is derived from DIMBOA, indicating a role in the benzoxazinoid biosynthesis pathway .

Result of Action

Similar compounds have been shown to display anti-biofilm activity . Furthermore, 5 Methoxy-2-Nitrophenol (5M2NP) has been found to increase the wound-induced expression of defense genes and emission of terpenoids in maize, exhibiting antibiotic and antixenotic activities towards both generalist and specialist herbivores .

Action Environment

It is known that the accumulation of 5 methoxy-2-nitrophenol (5m2np) in maize tissues upon disruption is contingent upon a functional benzoxazinoid biosynthesis pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Nitration of 5-Methoxybenzyl Alcohol: This involves the nitration of 5-methoxybenzyl alcohol using nitric acid and sulfuric acid under controlled conditions.

Reduction of 5-Methoxy-2-Nitrobenzaldehyde: This method involves the reduction of 5-methoxy-2-nitrobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and reduction processes, ensuring high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Analyse Des Réactions Chimiques

(5-Methoxy-2-nitrophenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and heat.

Reduction: Tin and hydrochloric acid, catalytic hydrogenation, and heat.

Substitution: Halogenating agents (e.g., bromine, chlorine) and a Lewis acid catalyst.

Major Products Formed:

Oxidation: 5-Methoxy-2-nitrobenzoic acid.

Reduction: 5-Methoxy-2-aminobenzyl alcohol.

Substitution: Halogenated derivatives of the compound.

Comparaison Avec Des Composés Similaires

2-Methoxy-5-nitrophenol

5-Methyl-2-nitrophenol

3-Methoxy-4-nitrotoluene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(5-Methoxy-2-nitrophenyl)methanol is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(5-Methoxy-2-nitrophenyl)methanol features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring. This arrangement enhances its chemical reactivity and influences its biological interactions. The presence of these functional groups is critical for the compound's pharmacological properties.

Biological Activity Overview

The biological activity of (5-Methoxy-2-nitrophenyl)methanol can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The methoxy and nitro groups can contribute to the compound's ability to scavenge free radicals, enhancing its effectiveness against various pathogens.

- Anti-inflammatory Effects : Research indicates that compounds like (5-Methoxy-2-nitrophenyl)methanol may play a role in modulating inflammatory responses. Inhibition of certain enzymes involved in inflammation has been observed, suggesting potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (5-Methoxy-2-nitrophenyl)methanol | Methoxy & Nitro groups | Antimicrobial, Anti-inflammatory |

| 5-Methoxy-2-nitrophenol | Methoxy & Nitro groups | Antimicrobial |

| 4-Nitrophenol | Nitro group only | Known for toxicological properties |

| 4-Benzyloxyphenol | Benzyloxy group only | Antioxidant, antimicrobial |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of (5-Methoxy-2-nitrophenyl)methanol against various bacterial strains. Results showed significant inhibition of growth, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that (5-Methoxy-2-nitrophenyl)methanol could reduce the production of pro-inflammatory cytokines in immune cells, suggesting its role in modulating immune responses .

- Cytotoxicity Assessment : In a recent study, (5-Methoxy-2-nitrophenyl)methanol was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, particularly in leukemia cells, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and characterization of (5-Methoxy-2-nitrophenyl)methanol, exploring its pharmacokinetics and mechanisms of action:

- Synthesis : The compound has been synthesized using standard organic chemistry techniques, yielding a high purity product suitable for biological testing .

- Molecular Docking Studies : Computational studies have suggested that (5-Methoxy-2-nitrophenyl)methanol interacts favorably with target proteins involved in inflammation and cancer pathways, supporting its potential therapeutic applications .

Propriétés

IUPAC Name |

(5-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAKUYPHABTDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695489 | |

| Record name | (5-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-55-0 | |

| Record name | (5-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.